2-(4-chlorophenoxy)-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a dimethylamino group, and a pyrimidinyl group. It is of interest due to its potential biological activities and its role in chemical research.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the esterification of p-chlorophenoxyacetic acid with dimethylaminoethanol in the presence of a catalyst such as p-toluenesulfonic acid. This intermediate is then reacted with 4-(dimethylamino)-6-methylpyrimidine-2-amine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield chlorophenoxyacetic acid derivatives, while substitution reactions can produce a variety of substituted acetamides.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl (4-chlorphenoxy)acetate: This compound shares a similar chlorophenoxy group and dimethylamino group but differs in its overall structure and properties.
2-Amino-4,4’-dichlorodiphenyl Ether: Another compound with a chlorophenoxy group, used in different applications.
Uniqueness
2-(4-chlorophenoxy)-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O2/c1-12-10-15(23(2)3)22-17(21-12)20-9-8-19-16(24)11-25-14-6-4-13(18)5-7-14/h4-7,10H,8-9,11H2,1-3H3,(H,19,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWRSQHHGSWLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)COC2=CC=C(C=C2)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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